n-Pentylsilane

Chemical Vapor Deposition Atomic Layer Deposition Precursor Delivery

n-Pentylsilane (CAS 10177-98-7) is a primary linear alkylsilane with the molecular formula C5H14Si and a molecular weight of 102.25 g/mol, characterized by a single Si–H3 head group and an n-pentyl hydrocarbon chain. It belongs to the monosubstituted alkylsilane class (RSiH3), positioning it between shorter-chain analogs such as n-butylsilane and longer-chain analogs like n-hexylsilane in terms of volatility, hydrophobicity, and carbon loading.

Molecular Formula C5H14Si
Molecular Weight 102.25 g/mol
CAS No. 10177-98-7
Cat. No. B129451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Pentylsilane
CAS10177-98-7
SynonymsPentyl-silane;  Amylsilane
Molecular FormulaC5H14Si
Molecular Weight102.25 g/mol
Structural Identifiers
SMILESCCCCC[SiH3]
InChIInChI=1S/C5H14Si/c1-2-3-4-5-6/h2-5H2,1,6H3
InChIKeyLXQCYGJKOIEWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Pentylsilane (CAS 10177-98-7) for Scientific Procurement: Compound Class, Key Properties, and Selection Relevance


n-Pentylsilane (CAS 10177-98-7) is a primary linear alkylsilane with the molecular formula C5H14Si and a molecular weight of 102.25 g/mol, characterized by a single Si–H3 head group and an n-pentyl hydrocarbon chain . It belongs to the monosubstituted alkylsilane class (RSiH3), positioning it between shorter-chain analogs such as n-butylsilane and longer-chain analogs like n-hexylsilane in terms of volatility, hydrophobicity, and carbon loading . The compound is commercially available at ≥97% purity and finds utility as a precursor for organosilicon synthesis, a building block for polysilane polymers, a surface modification agent, and a bonded-phase ligand in chromatographic stationary phases . Its intermediate five-carbon chain length creates a differentiated profile that cannot be replicated by simply substituting its closest homologs, making chain-length-specific selection a critical procurement decision .

Why n-Pentylsilane Cannot Be Generically Substituted by Other n-Alkylsilanes in Research and Industrial Workflows


Alkylsilanes are not interchangeable within a homologous series, because the alkyl chain length exerts a first-order controlling effect on three critical performance parameters: (i) vapor pressure and boiling point, which directly determine precursor delivery rate, bubbler temperature setpoints, and CVD/ALD process windows ; (ii) hydrophobicity and surface energy of derived monolayers, which are chain-length-dependent and influence wetting, adhesion, and anti-fouling performance [1]; and (iii) polymer backbone conformation and resulting electronic/mechanical properties when the silane is used as a monomer for polysilane synthesis [2]. Substituting n-butylsilane (C4) for n-pentylsilane (C5) changes vapor pressure by approximately 3-fold, while substituting n-hexylsilane (C6) changes it by roughly 3-fold in the opposite direction, fundamentally altering mass transport in vapor-phase processes . The quantitative evidence below demonstrates that each chain-length increment produces a discrete, non-linear shift in key properties that cannot be compensated by simple adjustment of process parameters.

Quantitative Differentiation Evidence for n-Pentylsilane vs. Closest Alkylsilane Analogs


Vapor Pressure Differentiates n-Pentylsilane from n-Butylsilane and n-Hexylsilane for Vapor-Phase Precursor Delivery

n-Pentylsilane exhibits a room-temperature vapor pressure of approximately 90 mmHg at 25°C, which is roughly 3.1-fold lower than n-butylsilane (280 mmHg) and 3.0-fold higher than n-hexylsilane (30 mmHg) . This intermediate vapor pressure positions n-pentylsilane in a distinct delivery regime: sufficiently volatile for conventional bubbler-based CVD/ALD delivery without requiring elevated source temperatures, yet sufficiently low to avoid the excessive mass flow and safety challenges associated with high-vapor-pressure analogs like n-butylsilane [1]. The 3-fold differential in both directions is large enough that simple adjustment of bubbler pressure or carrier gas flow cannot fully compensate without altering film uniformity and precursor utilization efficiency [1].

Chemical Vapor Deposition Atomic Layer Deposition Precursor Delivery

Boiling Point Window Places n-Pentylsilane in a Distinct Liquid-Phase Handling Regime Between C4 and C6 Analogs

The boiling point of n-pentylsilane is reported as 81.7–86.8°C (at or near atmospheric pressure), compared to 52.3–56.7°C for n-butylsilane and 108.8–114°C for n-hexylsilane . This creates a ~25–35°C boiling point gap relative to each direct neighbor. The practical consequence is that n-pentylsilane remains liquid over a significantly broader ambient-temperature handling range than n-butylsilane (which may require sub-ambient cooling to suppress excessive evaporation in open systems), while not requiring the elevated temperatures needed for n-hexylsilane delivery . In solution-phase silane modification reactions conducted at moderate temperatures (40–70°C), n-pentylsilane maintains controlled reactivity without the excessive evaporative loss characteristic of n-butylsilane, nor the sluggish vapor-phase mass transfer of n-hexylsilane .

Precursor Handling Thermal Process Window Solution-Phase Synthesis

n-Pentylsilane-Derived Poly(di-n-pentylsilane) Exhibits a 7/3 Helical Conformation with Distinct Hole Transport Behavior vs. Poly(di-n-hexylsilane)

Poly(di-n-pentylsilane) (PDPS), synthesized from n-pentylsilane monomer, adopts a 7/3 helical backbone conformation at room temperature, which is distinct from the all-trans conformation adopted by poly(di-n-hexylsilane) (PDHS) under comparable conditions [1][2]. Hole drift mobility in PDPS films is of the order of 10⁻⁴ cm² V⁻¹ s⁻¹, measured by time-of-flight (TOF) technique, with interchain hopping as the dominant transport mechanism [3]. Critically, the 7/3 helical conformation in PDPS produces higher interchain wave-function overlap compared to the transoid conformation, but also higher diagonal and off-diagonal energetic disorder [3]. For the transoid conformation in PDPS, chain orientation reduces the diagonal disorder parameter by a factor of 1.3 and the off-diagonal disorder parameter by a factor of 2.7, effects not observed for PDHS where the transoid is the dominant room-temperature conformation [3]. This conformational polymorphism, unique to the C5 chain length, provides a tunable electronic structure not available from the C4 or C6 polysilane analogs [3].

Polysilane Electronics Hole Transport Conformational Polymorphism

Poly(n-butyl-n-pentylsilane) Derived from n-Pentylsilane Achieves the Highest Elastic Modulus and Fracture Strain Among Asymmetric Poly(n-pentyl-n-alkylsilanes)

Among the series of asymmetric poly(n-pentyl-n-alkylsilanes) investigated for mechanical performance, poly(n-butyl-n-pentylsilane) (C4–C5) demonstrated the highest mechanical strength, with an elastic modulus of 2.96 × 10⁸ Pa and a fracture strain of 85% at 25°C [1]. This polymer outperformed poly(n-propyl-n-pentylsilane) (C3–C5) and poly(ethyl-n-pentylsilane) (C2–C5), both of which exhibited lower degrees of structural order and reduced mechanical strength as the side-chain length mismatch increased [1][2]. The hexagonal mesophases of this polymer series generally show elastic moduli on the order of 10⁷ Pa, indicating that the C4–C5 combination produces an approximately order-of-magnitude enhancement in stiffness relative to the mesophase baseline [1]. This performance maximum is specific to the n-pentylsilane-derived polymer with an n-butyl co-substituent; polymers derived from n-hexylsilane or n-butylsilane monomers with different co-substituent patterns do not replicate this mechanical profile [1].

Polysilane Mechanics Thin-Film Mechanics Polymer Engineering

Pentylsilane (C5) Bonded-Phase HPLC Columns Demonstrate 50% Greater Stability Than C4 Columns After 25,000 Column Volumes

In a direct head-to-head accelerated lifetime test, Discovery BIO Wide Pore C5 columns (pentylsilane bonded phase) and a competitive C4 (butylsilane) column were subjected to 25,000 column volumes (222 gradient cycles) under identical conditions . The C5 column exhibited minimal change in chromatographic efficiency, while the competitive C4 column showed a significant efficiency loss of as much as 50% . Additionally, the C5 phase demonstrated stable retention times for protein/peptide analytes after 14,000 bed volumes at pH 8.0 with phosphate buffer, indicating hydrolytic stability under alkaline conditions . This enhanced stability is attributed to the longer pentyl chain providing more effective shielding of the underlying silica support from aqueous dissolution compared to the shorter butyl chain .

Chromatography Protein Separation Stationary Phase Stability

n-Pentylsilane Provides Intermediate Hydrophobicity in Self-Assembled Monolayers Between Shorter- and Longer-Chain Alkylsilanes

Systematic contact angle measurements on n-alkylsilane self-assembled monolayers (SAMs) demonstrate that water advancing contact angle increases with alkyl chain length: C8 monolayers exhibit 111±1°, C10 and C12 exhibit ~113°, and C16/C18 exhibit 115±1° [1]. By class-level extrapolation, an n-pentylsilane (C5) monolayer is expected to produce a contact angle below 111°, intermediate between C4 (more hydrophilic) and C8 (more hydrophobic) analogs [1]. Independent studies confirm that monolayer hydrolytic stability is enhanced by increasing alkyl chain length, as longer chains act as a hydrophobic protective layer against water penetration and hydrolysis reactions at the siloxane–surface interface [2]. This chain-length-dependent stability trend positions n-pentylsilane as providing a balance between adequate hydrophobicity for surface protection and sufficient chain mobility for ordered monolayer formation, avoiding the disorder and poor orientation observed with very long alkyl chains (≥C16) on trifunctional silanes [3].

Surface Modification Self-Assembled Monolayers Hydrophobic Coatings

High-Value Application Scenarios Where n-Pentylsilane's Quantified Differentiation Drives Procurement Decisions


CVD/ALD Precursor Delivery Requiring Intermediate Vapor Pressure Between 30 and 280 mmHg at 25°C

When designing a CVD or ALD process that requires a silicon-containing precursor with vapor pressure in the range of 50–150 mmHg at room temperature for optimal bubbler delivery without heating or excessive safety controls, n-pentylsilane (90 mmHg at 25°C) is the only linear n-alkylsilane that meets this criterion . n-Butylsilane (280 mmHg) requires dilution or sub-ambient cooling to avoid over-delivery and flammability hazards, while n-hexylsilane (30 mmHg) necessitates source heating to ≥40°C to achieve practical mass flow, adding system complexity and thermal decomposition risk . This intermediate vapor pressure is corroborated by the enthalpy of vaporization: 30.9 kJ/mol for n-pentylsilane, versus 28.3 kJ/mol for n-butylsilane and 33.3 kJ/mol for n-hexylsilane, confirming a distinct thermodynamic position .

Synthesis of Poly(di-n-pentylsilane) for Organic Electronic Devices Requiring 7/3 Helical Conformation and Tunable Hole Mobility

Research groups developing polysilane-based hole transport layers or organic photoconductors should procure n-pentylsilane specifically, as poly(di-n-pentylsilane) (PDPS) is the only poly(di-n-alkylsilane) that adopts a 7/3 helical conformation at room temperature while retaining a transoid conformational state accessible through thermal or orientational control . This conformational polymorphism enables a unique electronic switching capability: hole mobility ~10⁻⁴ cm² V⁻¹ s⁻¹ with disorder parameters that can be reduced by factors of 1.3× (diagonal) and 2.7× (off-diagonal) through chain orientation in the transoid state . Poly(di-n-hexylsilane) (PDHS), synthesized from n-hexylsilane, adopts a transoid conformation at room temperature and lacks this tunability .

Mechanically Robust Polysilane Thin Films via Poly(n-butyl-n-pentylsilane) Copolymerization

When mechanical performance—specifically elastic modulus and fracture strain—is the primary selection criterion for a polysilane thin film, procurement of n-pentylsilane as the co-monomer with n-butyl groups is uniquely justified. Poly(n-butyl-n-pentylsilane) achieves an elastic modulus of 2.96 × 10⁸ Pa and fracture strain of 85%, outperforming all other asymmetric poly(n-pentyl-n-alkylsilanes) and exceeding the typical hexagonal mesophase modulus by approximately one order of magnitude . This performance maximum is chain-length-specific and cannot be replicated by substituting n-hexylsilane or n-butylsilane as the primary silane monomer .

HPLC Stationary Phases for High-Throughput Protein Separations Requiring Extended Column Lifetime Under Alkaline Conditions

Core facilities and biopharmaceutical QC laboratories performing high-throughput protein and peptide separations under alkaline mobile phase conditions (pH 8.0) should specify pentylsilane (C5) bonded-phase columns. Direct comparative lifetime testing demonstrates that C5 phases retain full chromatographic efficiency after 25,000 column volumes, whereas C4 phases lose up to 50% efficiency under identical conditions . The enhanced alkaline stability of the C5 phase, evidenced by stable retention times after 14,000 bed volumes at pH 8.0, reduces column replacement frequency and minimizes method revalidation costs in regulated environments .

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